molecular formula C9H16O2 B14158584 2-Pentenoic acid butyl ester CAS No. 79947-84-5

2-Pentenoic acid butyl ester

Cat. No.: B14158584
CAS No.: 79947-84-5
M. Wt: 156.22 g/mol
InChI Key: URYUTJWQTWWCCN-FNORWQNLSA-N
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Description

2-Pentenoic acid butyl ester, also known as butyl 2-pentenoate, is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 2-pentenoic acid and butanol. Esters like this compound are known for their pleasant aromas and are often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentenoic acid butyl ester can be synthesized through the esterification of 2-pentenoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Pentenoic acid+ButanolH2SO42-Pentenoic acid butyl ester+Water\text{2-Pentenoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Pentenoic acid+ButanolH2​SO4​​2-Pentenoic acid butyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid butyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-pentenoic acid and butanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-Pentenoic acid butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-pentenoic acid butyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-pentenoic acid and butanol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-pentenoate: Similar ester with ethyl group instead of butyl.

    Butyl 3-pentenoate: Isomer with the double bond in a different position.

    Butyl 4-pentenoate: Another isomer with the double bond further along the carbon chain.

Uniqueness

2-Pentenoic acid butyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the length of the butyl chain influence its reactivity and applications compared to other similar esters .

Properties

CAS No.

79947-84-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

butyl (E)-pent-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+

InChI Key

URYUTJWQTWWCCN-FNORWQNLSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/CC

Canonical SMILES

CCCCOC(=O)C=CCC

Origin of Product

United States

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